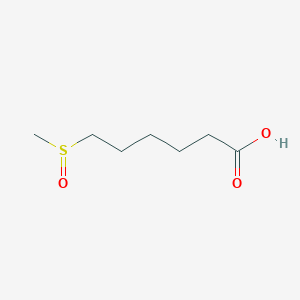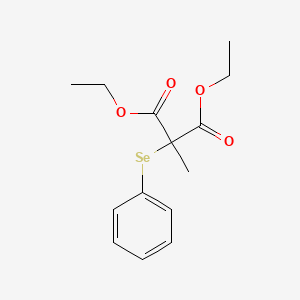![molecular formula C28H18O2 B12563274 [1,1'-Biphenanthrene]-2,2'-diol CAS No. 196865-17-5](/img/structure/B12563274.png)
[1,1'-Biphenanthrene]-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenanthrene]-2,2’-diol: is an organic compound that belongs to the class of biphenanthrenes This compound is characterized by two phenanthrene units connected by a single bond, with hydroxyl groups attached at the 2 and 2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenanthrene]-2,2’-diol typically involves the coupling of two phenanthrene units. One common method is the oxidative coupling of phenanthrene derivatives using oxidizing agents such as ferric chloride (FeCl₃) or potassium ferricyanide (K₃[Fe(CN)₆]). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) under controlled conditions to ensure the formation of the desired biphenanthrene structure.
Industrial Production Methods: While specific industrial production methods for [1,1’-Biphenanthrene]-2,2’-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenanthrene]-2,2’-diol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the double bonds in the phenanthrene units are partially or fully hydrogenated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under controlled temperatures.
Major Products:
Oxidation: Quinones and other oxidized biphenanthrene derivatives.
Reduction: Dihydro-biphenanthrene derivatives.
Substitution: Halogenated or sulfonated biphenanthrene compounds.
Scientific Research Applications
Chemistry: [1,1’-Biphenanthrene]-2,2’-diol is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: The compound has shown potential antibacterial properties, making it a subject of interest in the development of new antibiotics .
Industry: In the industrial sector, [1,1’-Biphenanthrene]-2,2’-diol can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which [1,1’-Biphenanthrene]-2,2’-diol exerts its effects is primarily through its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis and death. This is particularly relevant in its antibacterial activity, where it targets the cell membranes of bacteria . Additionally, its cytotoxic effects on tumor cells are believed to involve the induction of apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
4,8,4’,8’-Tetramethoxy-[1,1’-biphenanthrene]-2,7,2’,7’-tetrol: Known for its antibacterial properties.
2’,7’-Dihydroxy-4,4’-dimethoxy-1,1’-biphenanthrene-2,7-di-O-β-D-glucopyranoside: Isolated from Cremastra appendiculata and known for its cytotoxic activity.
Uniqueness: [1,1’-Biphenanthrene]-2,2’-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
196865-17-5 |
|---|---|
Molecular Formula |
C28H18O2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-(2-hydroxyphenanthren-1-yl)phenanthren-2-ol |
InChI |
InChI=1S/C28H18O2/c29-25-15-13-21-19-7-3-1-5-17(19)9-11-23(21)27(25)28-24-12-10-18-6-2-4-8-20(18)22(24)14-16-26(28)30/h1-16,29-30H |
InChI Key |
LYXQKPRYDFQZPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3C4=C(C=CC5=C4C=CC6=CC=CC=C65)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


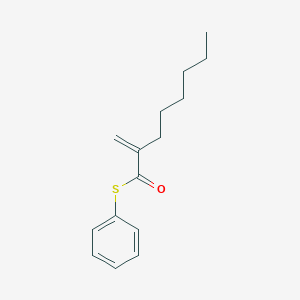
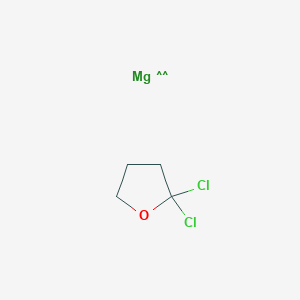
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
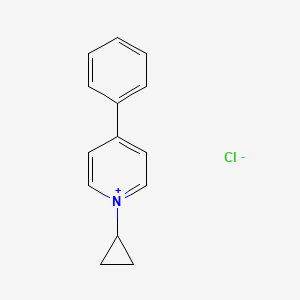
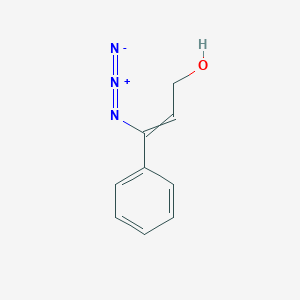
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

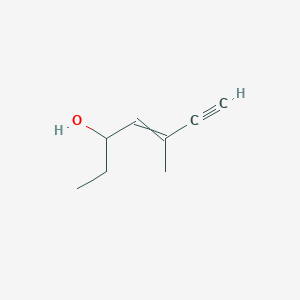
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

